4-Benzyloxy-3-methoxybenzaldehyde azine is a chemical compound with the molecular formula and a molecular weight of approximately 242.27 g/mol. It appears as a yellow crystalline powder or crystalline chunks and is known for its aromatic properties due to the presence of methoxy and benzyloxy functional groups. This compound is also referred to by various synonyms, including Benzyl Vanillin and O-Benzyloxyvanillin, and has a CAS number of 2426-87-1 .
The synthesis of 4-Benzyloxy-3-methoxybenzaldehyde azine typically involves the reaction between benzyl bromide and vanillin. This reaction allows for the formation of the benzyloxy and methoxy groups on the benzaldehyde framework . The compound can also be synthesized through other methods involving various reagents that facilitate the introduction of the benzyloxy and methoxy functionalities.
This compound finds applications primarily in organic synthesis and pharmaceutical chemistry. It has been utilized in the first enantioselective total synthesis of neurotrophic compounds, indicating its relevance in drug development . Additionally, due to its structural characteristics, it may serve as a building block for synthesizing other biologically active molecules.
While specific interaction studies for 4-Benzyloxy-3-methoxybenzaldehyde azine are scarce, its structural similarity to other aromatic compounds suggests potential interactions with biological targets such as enzymes or receptors. Research into similar compounds often reveals interactions that could lead to therapeutic applications or insights into metabolic pathways.
Several compounds share structural similarities with 4-Benzyloxy-3-methoxybenzaldehyde azine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Benzyloxy-3-methoxybenzaldehyde azine | C15H14O3 | Contains both benzyloxy and methoxy groups |
3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | Substituents are reversed compared to the target |
O-Benzyloxvanillin | C15H14O3 | A simpler structure lacking the azine functionality |
4-O-Benzylvanillin | C15H14O3 | Similar aromatic structure but different functional groups |
The uniqueness of 4-Benzyloxy-3-methoxybenzaldehyde azine lies in its specific arrangement of functional groups which may confer distinct chemical reactivity and biological properties compared to its analogs.